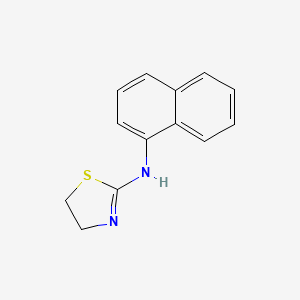

2-Thiazoline, 2-(1-naphthylamino)-

Description

Overview of Thiazoline (B8809763) Heterocycles in Contemporary Chemical Scholarship

Thiazolines are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the ring. rsc.org This structural feature imparts unique chemical properties, making them valuable building blocks in organic synthesis and key components in various biologically active molecules. rsc.orgresearchgate.net In recent years, there has been a surge in research interest surrounding thiazolines and their derivatives, driven by their presence in numerous natural products with significant pharmacological activities, including anti-HIV, anticancer, and antibiotic properties. rsc.org

The thiazoline ring is a versatile scaffold that can be readily functionalized, allowing for the creation of a diverse library of compounds with tailored properties. rsc.org Researchers have successfully incorporated thiazoline moieties into a variety of molecular architectures, leading to the development of novel therapeutic agents and materials. nih.govacs.org For instance, thiazole-based hybrids, created by fusing thiazole (B1198619) scaffolds with other bioactive fragments, have shown enhanced drug efficacy and reduced toxicity. acs.org

The Significance of Naphthylamino Substituents in Designing Functional Chemical Entities

When a naphthylamino substituent is attached to a heterocyclic core, it can significantly modulate the compound's pharmacological profile. For example, the introduction of a naphthylamino group has been shown to enhance the antimicrobial activity of certain compounds. ijpsjournal.com Furthermore, the position of the amino group on the naphthalene (B1677914) ring (e.g., 1-naphthylamino vs. 2-naphthylamino) can lead to different biological effects, highlighting the importance of precise structural control in drug design. nih.gov

Rationale for Dedicated Academic Investigation into 2-Thiazoline, 2-(1-naphthylamino)-

The combination of a thiazoline heterocycle and a 1-naphthylamino substituent in a single molecule, as seen in 2-Thiazoline, 2-(1-naphthylamino)-, presents a compelling case for dedicated academic investigation. The rationale stems from the potential for synergistic or novel properties arising from the fusion of these two well-established pharmacophores. The thiazoline core provides a proven platform for biological activity, while the 1-naphthylamino group can enhance this activity or introduce new functionalities.

Scope and Academic Trajectory of Research on the Compound and Its Analogues

The academic trajectory for research on 2-Thiazoline, 2-(1-naphthylamino)- and its analogues is multifaceted. Initial studies often focus on the development of efficient synthetic routes to access these compounds. researchgate.netnih.gov This is followed by a thorough characterization of their chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHJVMLHMZPRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188657 | |

| Record name | 2-Thiazoline, 2-(1-naphthylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35160-17-9 | |

| Record name | 2-(1-Naphthylamino)-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035160179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC135968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazoline, 2-(1-naphthylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-NAPHTHYLAMINO)-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLI7E0MLR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Thiazoline, 2 1 Naphthylamino and Its Structural Analogues

Evolution of Synthetic Routes to Substituted 2-Thiazolines

The synthesis of the 2-thiazoline ring system has evolved from classical cyclization reactions to more sophisticated modern techniques. Historically, the most common approach involves the condensation of a β-amino thiol with a variety of electrophilic partners. This foundational method remains a cornerstone of 2-thiazoline synthesis.

Early methods often relied on the reaction of cysteamine (2-aminoethanethiol) or its derivatives with nitriles, carboxylic acids, or their derivatives under harsh conditions, such as high temperatures and strong acids or bases. While effective, these methods sometimes suffered from low yields and limited functional group tolerance.

Over the years, significant advancements have been made to overcome these limitations. The development of milder reagents and reaction conditions has expanded the scope and applicability of 2-thiazoline synthesis. For instance, the use of coupling agents to facilitate amide bond formation between a β-amino thiol and a carboxylic acid, followed by a cyclization-dehydration step, represents a more controlled approach.

More recent developments have seen the advent of metal-catalyzed and organocatalytic methods, as well as the use of microwave irradiation to accelerate reaction times and improve yields. These modern techniques offer greater efficiency, selectivity, and functional group compatibility, paving the way for the synthesis of complex and diverse 2-thiazoline libraries.

Current Synthetic Approaches for 2-Thiazoline, 2-(1-naphthylamino)-

The synthesis of 2-(1-naphthylamino)-2-thiazoline and its structural analogues, the 2-arylamino-2-thiazolines, primarily relies on cyclocondensation reactions. The design of appropriate precursors is crucial for the successful construction of the target molecule.

The most direct and widely employed method for the synthesis of 2-(arylamino)-2-thiazolines is the cyclocondensation of an N-arylthiourea with a suitable 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. In the context of 2-(1-naphthylamino)-2-thiazoline, the key precursor is N-(1-naphthyl)thiourea. This precursor can be readily prepared by the reaction of 1-naphthyl isothiocyanate with ammonia or by the reaction of 1-naphthylamine (B1663977) hydrochloride with ammonium (B1175870) thiocyanate wikipedia.org.

The general reaction scheme involves the nucleophilic attack of the sulfur atom of the thiourea (B124793) onto one of the electrophilic carbons of the dihaloethane, followed by an intramolecular cyclization with the elimination of a hydrogen halide. A base is typically required to neutralize the hydrogen halide formed during the reaction and to facilitate the final elimination step leading to the 2-thiazoline ring.

Another common approach involves the reaction of an aryl isothiocyanate with 2-aminoethanethiol (cysteamine). For the target compound, this would involve the reaction of 1-naphthyl isothiocyanate with cysteamine. This reaction proceeds through the initial formation of an N-(2-mercaptoethyl)-N'-(1-naphthyl)thiourea intermediate, which then undergoes intramolecular cyclization to yield the 2-(1-naphthylamino)-2-thiazoline.

A variation of this approach is a one-pot, three-component reaction between a primary amine, carbon disulfide, and a bromo acylketone, which has been shown to be an efficient method for the synthesis of related thiazoline (B8809763) analogues nih.gov. For 2-(1-naphthylamino)-2-thiazoline, this would conceptually involve the reaction of 1-naphthylamine, carbon disulfide, and a suitable bromo ketone.

While cyclocondensation reactions are the workhorse for the synthesis of 2-arylamino-2-thiazolines, metal-catalyzed and organocatalytic methods are emerging as powerful alternatives for the synthesis of substituted 2-thiazolines in general rsc.org. However, specific examples for the synthesis of 2-(1-naphthylamino)-2-thiazoline using these methods are not extensively reported.

In a broader context, metal catalysts, such as those based on copper, palladium, or gold, have been employed to facilitate the cyclization of various precursors under milder conditions. For instance, copper catalysts have been used in intramolecular C-S bond formation reactions to construct thiazoline rings.

Organocatalysis offers a metal-free alternative for thiazoline synthesis. Acid or base catalysis is often employed in cyclocondensation reactions. For example, p-toluenesulfonic acid (PTSA) has been used to catalyze the reaction of propargylamines with isothiocyanates to form 2-aminothiazoles, which are structurally related to 2-amino-2-thiazolines bepls.com.

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-(1-naphthylamino)-2-thiazoline. Key parameters that are often tuned include the choice of solvent, base, temperature, and reaction time.

Solvent: A variety of solvents can be used for the cyclocondensation reaction, with the choice often depending on the solubility of the reactants and the reaction temperature. Ethanol (B145695), isopropanol, acetonitrile, and dimethylformamide (DMF) are commonly employed.

Base: The choice of base can significantly influence the reaction rate and outcome. Inorganic bases such as potassium carbonate, sodium carbonate, and sodium hydroxide, as well as organic bases like triethylamine and pyridine, are frequently used. The strength and steric hindrance of the base can affect the deprotonation steps and the final elimination.

Temperature: The reaction temperature is a crucial factor. While some cyclocondensation reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. The optimal temperature is typically determined empirically for each specific set of reactants.

Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate the synthesis of thiazole (B1198619) and thiazoline derivatives bepls.com. This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

The following table summarizes typical reaction conditions for the synthesis of 2-arylamino-2-thiazoline analogues, which can be adapted for the synthesis of 2-(1-naphthylamino)-2-thiazoline.

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Arylthiourea, 1,2-Dibromoethane | K2CO3, Ethanol, Reflux | 2-Arylamino-2-thiazoline | - | General Method |

| Aryl isothiocyanate, Cysteamine | Ethanol, Room Temperature | 2-Arylamino-2-thiazoline | - | General Method |

| Primary amine, CS2, Bromo acylketone | Microwave irradiation | 2-Arylamino-4-substituted-2-thiazoline | High | nih.gov |

| Propargylamine, Isothiocyanate | PTSA, DCE, 130 °C, Microwave | 2-Amino-4-methylenethiazoline | 47-78 | bepls.com |

Functionalization and Derivatization Strategies of the Thiazoline Ring System

The 2-(1-naphthylamino)-2-thiazoline scaffold possesses several sites that can be targeted for functionalization to create a library of derivatives with potentially diverse properties. These sites include the thiazoline ring itself, the exocyclic nitrogen atom, and the naphthyl moiety.

The naphthyl group of 2-(1-naphthylamino)-2-thiazoline is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effect of the 2-thiazolinylamino group will influence the position of substitution on the naphthalene (B1677914) ring system. The amino group is generally an activating and ortho-, para-directing group. In the case of the 1-naphthyl ring, this would direct incoming electrophiles primarily to the 2- and 4-positions.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The introduction of a halogen atom can serve as a handle for further transformations, such as cross-coupling reactions.

Nitration: Nitration of the naphthyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which is a versatile functional group that can be reduced to an amino group or used to modulate the electronic properties of the molecule.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid to introduce a sulfonic acid group onto the naphthyl ring.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions can be used to introduce acyl or alkyl groups onto the naphthyl ring, although the reaction conditions need to be carefully controlled to avoid side reactions with the thiazoline ring or the amino group.

The following table provides a conceptual overview of potential derivatization reactions on the naphthyl moiety of 2-(1-naphthylamino)-2-thiazoline.

| Reaction | Reagents | Potential Product |

| Bromination | NBS, Acetonitrile | 2-(Bromo-1-naphthylamino)-2-thiazoline |

| Nitration | HNO3, H2SO4 | 2-(Nitro-1-naphthylamino)-2-thiazoline |

| Sulfonation | Fuming H2SO4 | 2-(Sulfo-1-naphthylamino)-2-thiazoline |

| Acylation | Acyl chloride, Lewis Acid | 2-(Acyl-1-naphthylamino)-2-thiazoline |

Note: The exact position of substitution on the naphthyl ring will depend on the reaction conditions and the directing effect of the 2-thiazolinylamino group.

Modifications at the Amino Nitrogen and Thiazoline Carbon Atoms

The structural framework of 2-(1-naphthylamino)-2-thiazoline offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Key positions for derivatization include the exocyclic amino nitrogen and the carbon atoms of the thiazoline ring, particularly at the C4 and C5 positions.

Modifications at the Amino Nitrogen:

The exocyclic amino group is a primary target for introducing structural diversity. Standard N-alkylation and N-arylation reactions can be employed to modify this position. For instance, N-alkylation can be achieved by treating the parent compound with various alkyl halides in the presence of a suitable base. While specific examples for 2-(1-naphthylamino)-2-thiazoline are not extensively documented in readily available literature, the general reactivity of 2-aminothiazoles suggests the feasibility of such transformations.

More advanced techniques like the Buchwald-Hartwig cross-coupling reaction have been successfully applied for the N-arylation of 2-aminothiazoles mit.edubeilstein-journals.org. This palladium-catalyzed reaction allows for the coupling of 2-aminothiazole (B372263) derivatives with a wide range of aryl bromides and triflates, offering a versatile route to a variety of N-aryl analogues . The reaction conditions are generally mild and tolerate a broad scope of functional groups on both coupling partners beilstein-journals.org. For a compound like 2-(1-naphthylamino)-2-thiazoline, this methodology could be adapted to introduce further aryl or heteroaryl substituents on the exocyclic nitrogen.

Another avenue for modification at the amino nitrogen involves the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine wikipedia.orgoarjbp.comnih.gov. In the context of 2-aminothiazoles, the exocyclic amino group can participate as the amine component, leading to the formation of N-Mannich bases with various biological activities nih.gov.

Modifications at the Thiazoline Carbon Atoms:

The C4 and C5 positions of the thiazoline ring are also amenable to functionalization, particularly if a carbonyl group is present at C4, forming a 2-arylamino-2-thiazolin-4-one scaffold. The active methylene group at the C5 position in these thiazolin-4-ones can readily undergo Knoevenagel condensation with various aromatic aldehydes nih.govjetir.orgresearchgate.netnih.govresearchgate.net. This reaction, typically catalyzed by a weak base, leads to the formation of 5-arylidene derivatives, significantly expanding the structural diversity of the synthesized compounds nih.govjetir.org.

| Reaction Type | Position of Modification | Reagents and Conditions | Potential Product |

| N-Arylation | Amino Nitrogen | Aryl bromide/triflate, Pd catalyst, base (e.g., NaOt-Bu) | N-Aryl-N-(1-naphthyl)-2-aminothiazoline |

| Mannich Reaction | Amino Nitrogen | Formaldehyde, secondary amine | N-((dialkylamino)methyl)-2-(1-naphthylamino)-2-thiazoline |

| Knoevenagel Condensation | C5 of thiazolin-4-one | Aromatic aldehyde, base (e.g., piperidine, DIPEA) | 5-Arylidene-2-(1-naphthylamino)-2-thiazolin-4-one |

Stereoselective Synthesis of Enantiopure Analogues

The development of stereoselective synthetic routes to enantiomerically pure 2-aminothiazoline analogues is of significant interest due to the often distinct biological activities of different stereoisomers. Several strategies can be employed to achieve this, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

One approach involves the synthesis from chiral precursors. For example, chiral thioureas can be utilized as starting materials to induce diastereoselectivity in the cyclization step, leading to the formation of enantioenriched 2-aminothiazolines mdpi.com. The chirality of the thiourea, derived from a chiral amine, can direct the stereochemical outcome of the ring-forming reaction.

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of these compounds. An organocatalyzed asymmetric Mannich/cyclization tandem reaction of 2-benzothiazolimines with 2-isothiocyanato-1-indanones has been reported to produce chiral spirocyclic compounds containing a thiazolimine moiety with high diastereo- and enantioselectivity mdpi.com. This strategy highlights the potential of using chiral catalysts, such as chiral thioureas, to control the stereochemistry of the final product mdpi.com.

Furthermore, the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, a related class of five-membered heterocycles, can proceed with inversion of stereochemistry at the carbinol center when promoted by strong acids like triflic acid mdpi.com. This suggests that starting from enantiopure amino alcohols could be a viable strategy for the stereocontrolled synthesis of 2-substituted thiazolines, which could then be converted to the desired 2-aminothiazoline analogues.

For analogues that exhibit axial chirality, such as certain 2-arylimino-3-aryl-thiazolidine-4-ones, enantioselective separation of the racemic mixture can be achieved using chiral High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.net. This technique allows for the isolation of the individual enantiomers, which can be crucial for evaluating their distinct biological properties nih.gov.

| Strategy | Description | Key Features |

| Chiral Precursors | Use of enantiomerically pure starting materials, such as chiral thioureas. | Chirality is transferred from the starting material to the product. |

| Asymmetric Catalysis | Employment of a chiral catalyst to control the stereochemical outcome of the reaction. | Can provide high enantioselectivity with a small amount of chiral catalyst. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Often achieved using chiral chromatography. |

Advanced Purification and Isolation Techniques for Research-Grade Material

The purification and isolation of 2-Thiazoline, 2-(1-naphthylamino)- and its analogues to obtain research-grade material, characterized by high purity, is a critical step in their chemical synthesis and biological evaluation nbinno.comnbinno.comapolloscientific.co.ukglobalpharmatek.com. Standard techniques such as recrystallization are often employed as a primary purification step. However, to achieve the high purity required for research and pharmaceutical applications, more advanced chromatographic techniques are frequently necessary.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful and widely used technique for the purification of synthetic compounds in the pharmaceutical industry chromatographyonline.comevotec.com. It offers high resolution and can be scaled up to handle quantities from milligrams to kilograms evotec.com. Both normal-phase and reversed-phase chromatography can be utilized, depending on the polarity of the target compound and impurities. For 2-aminothiazole derivatives, which can be basic in nature, careful selection of the mobile phase and pH is crucial to achieve good peak shape and separation. The use of mass-directed purification, where fractions are collected based on the mass-to-charge ratio of the target compound, can significantly enhance the efficiency and reliability of the purification process evotec.com.

Chiral Chromatography:

For the separation of enantiomeric analogues, chiral chromatography is the method of choice nih.govuni-regensburg.deunife.it. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. Chiral HPLC is a well-established technique for both analytical and preparative-scale separation of enantiomers nih.govresearchgate.netuni-regensburg.deunife.it. The choice of the chiral stationary phase and the mobile phase is critical and often requires screening of various conditions to achieve optimal separation.

Preparative Supercritical Fluid Chromatography (SFC):

Preparative SFC has emerged as a "greener" and often faster alternative to preparative HPLC, particularly for chiral separations americanpharmaceuticalreview.comwaters.comacs.orgnih.gov. SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption waters.comnih.gov. This technique is applicable to a wide range of compounds, including those with poor solubility, and can be used for both chiral and achiral purifications americanpharmaceuticalreview.com.

The selection of the appropriate purification technique depends on several factors, including the scale of the synthesis, the nature of the impurities, and whether the target compound is chiral. A combination of these techniques may be necessary to achieve the desired level of purity for research-grade material.

| Technique | Principle | Application | Advantages |

| Preparative HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | Purification of synthetic intermediates and final products. | High resolution, scalable. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of racemic mixtures into pure enantiomers. | Direct separation of enantiomers. |

| Preparative SFC | Differential partitioning between a stationary phase and a supercritical fluid mobile phase. | Chiral and achiral purification. | Fast, reduced organic solvent consumption, "greener" alternative. |

Mechanistic Investigations into Molecular Interactions and Biological Target Engagement in Vitro and Preclinical Models

Methodologies for Assessing Molecular Recognition and Binding Specificity

There is no available information on studies that have assessed the molecular recognition and binding specificity of 2-Thiazoline, 2-(1-naphthylamino)-.

Receptor Binding Assays Using Recombinant Proteins and Cell Lysates

No published receptor binding assays utilizing recombinant proteins or cell lysates to evaluate the binding properties of 2-Thiazoline, 2-(1-naphthylamino)- could be identified.

Enzyme Inhibition Kinetics in Cell-Free and Cellular Systems

Data regarding the enzyme inhibition kinetics of 2-Thiazoline, 2-(1-naphthylamino)-, whether in cell-free or cellular systems, is not available in the scientific literature.

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC)

No studies employing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between 2-Thiazoline, 2-(1-naphthylamino)- and any protein target have been found.

Elucidation of Modulatory Effects on Cellular Pathways (In Vitro Cell Line Studies)

There is no research documenting the effects of 2-Thiazoline, 2-(1-naphthylamino)- on cellular pathways in in vitro cell line models.

Analysis of Signal Transduction Pathway Perturbations

No analyses of perturbations in signal transduction pathways caused by 2-Thiazoline, 2-(1-naphthylamino)- have been published.

Gene Expression and Proteomic Profiling in Cultured Cells

There are no available gene expression or proteomic profiling studies that have investigated the cellular response to 2-Thiazoline, 2-(1-naphthylamino)- in cultured cells.

Structure-Activity Relationship (SAR) Studies for Biological Target Selectivity and Potency (In Vitro)

The systematic analysis of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For the 2-(1-naphthylamino)-2-thiazoline core, SAR studies have provided invaluable insights into the structural requirements for target interaction.

The biological activity of 2-(1-naphthylamino)-2-thiazoline derivatives can be significantly modulated by the introduction of various substituents on both the naphthyl and thiazoline (B8809763) rings. Research in this area systematically synthesizes and evaluates analogs to build a comprehensive picture of the SAR.

A hypothetical SAR study for 2-(1-naphthylamino)-2-thiazoline might involve the variations shown in the table below, with the resulting data elucidating key structural determinants for activity.

| Compound ID | R1 (Naphthyl Ring Position) | R2 (Thiazoline Ring Position) | Biological Activity (e.g., IC50 in µM) |

| 1 | H | H | Baseline Activity |

| 2 | 4-OCH3 | H | Data would indicate effect of electron-donating group |

| 3 | 4-Cl | H | Data would indicate effect of electron-withdrawing group |

| 4 | H | 4-CH3 | Data would indicate effect of substitution on thiazoline ring |

| 5 | H | 5-CH3 | Data would indicate effect of substitution on thiazoline ring |

This table is illustrative and based on general SAR principles, as specific experimental data for this compound series is not publicly available.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of 2-(1-naphthylamino)-2-thiazoline and its analogs aims to identify the low-energy, biologically active conformation.

The rotational freedom around the C-N bond connecting the naphthyl and thiazoline moieties allows for a range of possible conformations. The relative orientation of these two ring systems is a key determinant of how the molecule fits into a receptor's binding site. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the preferred conformations. These theoretical predictions can then be correlated with experimental data from techniques like X-ray crystallography or NMR spectroscopy.

Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for 2-(1-naphthylamino)-2-thiazoline analogs would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

The development of a pharmacophore model begins with the alignment of a set of active compounds and the identification of their common chemical features. This model then serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.

For the 2-(1-naphthylamino)-2-thiazoline scaffold, a hypothetical pharmacophore model might include:

An aromatic feature representing the naphthyl ring.

A hydrogen bond donor feature from the amino group.

A hydrogen bond acceptor or hydrophobic feature associated with the sulfur and nitrogen atoms of the thiazoline ring.

This model would guide the rational design of new ligands with improved potency and selectivity for their intended biological target.

Applications of 2 Thiazoline, 2 1 Naphthylamino in Diverse Research Disciplines

Utility in Chemical Probe Development for Biological System Interrogation

The inherent structural features of 2-Thiazoline, 2-(1-naphthylamino)- make it a promising scaffold for the design of chemical probes aimed at interrogating complex biological systems. The naphthyl group is a well-known fluorophore, and the thiazoline (B8809763) ring can be engineered to participate in specific chemical reactions, making this compound a candidate for the development of fluorescent and affinity probes.

Design and Synthesis of Fluorescent and Affinity Probes

The design of fluorescent probes often relies on the principle of modulating the emission properties of a fluorophore in response to a specific analyte or environmental change. In 2-Thiazoline, 2-(1-naphthylamino)-, the naphthalene (B1677914) unit can serve as the fluorescent reporter. The synthesis of such probes would involve modifying the thiazoline or naphthylamine portions of the molecule to introduce a recognition site for a target molecule. For instance, the nitrogen atom of the thiazoline ring or the amino group could be functionalized to create a binding pocket for metal ions, reactive oxygen species, or specific biomolecules.

The synthesis of related naphthalimide-based fluorescent probes has been reported for the detection of biologically important thiols like glutathione (B108866) (GSH). nih.gov These probes often work on a "turn-on" fluorescence mechanism, where the fluorescence is initially quenched and then restored upon reaction with the analyte. A similar strategy could be envisioned for 2-Thiazoline, 2-(1-naphthylamino)-, where the interaction with a target could alter the electronic properties of the molecule and lead to a detectable change in its fluorescence.

Applications in Target Identification and Validation Methodologies

Affinity-based probes are invaluable tools for identifying and validating new drug targets. These probes are designed to bind specifically to a protein of interest, allowing for its isolation and subsequent identification. The 2-thiazoline moiety in 2-Thiazoline, 2-(1-naphthylamino)- could be exploited for covalent labeling of target proteins. The strained ring of the thiazoline could potentially react with nucleophilic residues, such as cysteine or lysine, on a protein surface, forming a stable covalent bond.

By attaching a reporter tag, such as biotin (B1667282) or a clickable alkyne group, to the 2-Thiazoline, 2-(1-naphthylamino)- scaffold, researchers could create a powerful tool for "activity-based protein profiling" (ABPP). This technique allows for the identification of active enzymes in complex biological samples. The development of such probes would contribute significantly to our understanding of disease pathways and aid in the discovery of new therapeutic targets.

Contribution to Advanced Materials Science Research

The unique photophysical and electronic properties suggested by the structure of 2-Thiazoline, 2-(1-naphthylamino)- also point towards its potential utility in the field of materials science.

Incorporation into Polymeric Matrices for Functional Materials

The incorporation of organic molecules with specific functionalities into polymeric matrices is a common strategy for creating advanced materials with tailored properties. The naphthyl group in 2-Thiazoline, 2-(1-naphthylamino)- suggests potential for creating fluorescent polymers. If the compound exhibits desirable photoluminescent properties, it could be copolymerized with other monomers to create materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent labels in polymer-based assays. The thiazoline component could also influence the polymer's final properties, such as its thermal stability or processability.

Exploration in Organic Electronics or Optoelectronic Devices

The combination of an electron-rich naphthylamine group and a thiazoline ring suggests that 2-Thiazoline, 2-(1-naphthylamino)- might possess interesting electronic properties. Naphthylamine derivatives are known to be used as hole-transporting materials in organic electronic devices due to their ability to be oxidized. The thiazoline unit can be modified to tune the electronic energy levels of the molecule. This makes the compound a candidate for investigation in organic electronics, potentially as a component in organic field-effect transistors (OFETs) or as a dopant in conductive polymers. Further research into its charge transport characteristics would be necessary to validate this potential.

Role in Analytical Chemistry Methodologies

In analytical chemistry, there is a constant need for new reagents and indicators for the sensitive and selective detection of various analytes. Structurally similar compounds, such as 2-(2-hydroxy-1-naphthylazo)thiazole, are utilized in analytical chemistry, suggesting a potential role for 2-Thiazoline, 2-(1-naphthylamino)-. sigmaaldrich.com

The thiazoline and naphthylamine moieties could serve as a basis for developing new colorimetric or fluorometric analytical reagents. For example, the amino group could be diazotized and coupled with other aromatic compounds to form azo dyes, which are widely used as pH indicators and for the spectrophotometric determination of metal ions. The specific binding properties of the thiazoline ring could also be harnessed for the development of selective chemosensors for environmental or industrial monitoring.

Development as a Derivatizing Agent for Spectroscopic Analysis

Derivatization in spectroscopic analysis involves the chemical modification of an analyte to enhance its detection and quantification. This is often necessary when the target molecule lacks a suitable chromophore for UV-Vis absorption or a fluorophore for fluorescence spectroscopy. A derivatizing agent typically introduces a strongly absorbing or fluorescent moiety onto the analyte.

While no studies have specifically employed 2-Thiazoline, 2-(1-naphthylamino)- as a derivatizing agent, the presence of the naphthyl group suggests a theoretical potential for such applications. The naphthalene ring system is known for its inherent fluorescence. If 2-Thiazoline, 2-(1-naphthylamino)- were to be used to derivatize a target molecule (for example, a carboxylic acid or an alcohol), the resulting product would incorporate this fluorescent tag, potentially enabling highly sensitive detection.

Table 1: Hypothetical Spectroscopic Properties of a Derivatized Analyte

| Property | Expected Characteristic | Rationale |

| UV-Vis Absorption | Strong absorption in the UV region | The naphthyl group possesses a π-electron system that absorbs UV radiation. |

| Fluorescence | Emission in the visible region upon UV excitation | Naphthalene is a well-known fluorophore. |

| Enhanced Sensitivity | Potentially high | Fluorescence spectroscopy is a highly sensitive analytical technique. |

It is crucial to emphasize that these are theoretical considerations. Experimental validation, including reaction conditions, derivatization efficiency, and the spectroscopic properties of the resulting derivatives, is entirely absent from the scientific record.

Applications in Chromatographic Separations and Detection Systems

In chromatography, derivatization can serve multiple purposes: improving the volatility of an analyte for gas chromatography (GC), enhancing its retention on a stationary phase in liquid chromatography (LC), or increasing its detectability.

No published methods utilize 2-Thiazoline, 2-(1-naphthylamino)- for chromatographic derivatization. However, considering its structure, one could speculate on its potential use. The introduction of the relatively large and non-polar naphthyl group could significantly alter the chromatographic behavior of a polar analyte, potentially improving its separation from other components in a complex mixture. Furthermore, if coupled with a fluorescence detector, the derivatization would offer enhanced sensitivity in LC analysis. For GC, the volatility of the derivative would be a critical factor, and it is not possible to predict this without experimental data.

Catalytic Applications in Organic Synthesis

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. It relies on the use of chiral catalysts, which often consist of a metal center coordinated to a chiral organic molecule known as a ligand. The ligand creates a chiral environment around the metal, directing the reaction to favor the formation of one enantiomer over the other.

Thiazoline-containing molecules, particularly those with a C2-symmetric structure, have been explored as chiral ligands in various asymmetric reactions. The nitrogen and sulfur atoms of the thiazoline ring can coordinate to a metal center. If 2-Thiazoline, 2-(1-naphthylamino)- were to be synthesized in an enantiomerically pure form, it could theoretically act as a chiral ligand. The naphthyl group could provide steric bulk, which can be a crucial factor in achieving high enantioselectivity.

Table 2: Potential Features of 2-Thiazoline, 2-(1-naphthylamino)- as a Chiral Ligand

| Feature | Potential Role in Asymmetric Catalysis |

| Chiral Center | Would be required for enantioselective control. |

| Thiazoline Ring | N and S atoms could act as coordination sites for a metal. |

| Naphthylamino Group | Could influence the steric and electronic properties of the catalytic complex. |

Again, this is purely speculative. There is no research demonstrating the synthesis of chiral 2-Thiazoline, 2-(1-naphthylamino)- or its application as a ligand in any asymmetric transformation.

Computational and Theoretical Investigations of 2 Thiazoline, 2 1 Naphthylamino

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of a molecule. dntb.gov.ua These methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For 2-Thiazoline, 2-(1-naphthylamino)-, the HOMO is expected to be predominantly localized on the electron-rich 1-naphthylamino moiety, which acts as the primary electron donor. Conversely, the LUMO is likely to be distributed over the thiazoline (B8809763) ring, which can act as an electron acceptor. This distribution is characteristic of donor-acceptor systems and influences the molecule's charge transfer properties.

Table 1: Predicted Frontier Molecular Orbital Properties of 2-Thiazoline, 2-(1-naphthylamino)-

| Property | Predicted Value | Description |

| HOMO Energy | ~ -5.5 eV | The energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | ~ -1.5 eV | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 4.0 eV | The energy difference between the HOMO and LUMO, related to the molecule's kinetic stability and the energy of its lowest electronic transition. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds.

Computational methods can also predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common approach for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. nih.gov The predicted spectrum for 2-Thiazoline, 2-(1-naphthylamino)- would likely show characteristic absorption bands corresponding to π-π* transitions within the naphthyl ring and intramolecular charge transfer transitions from the naphthylamino group to the thiazoline ring. scielo.org.zanih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical 1H and 13C NMR spectra that can aid in the structural elucidation of the compound. wiley.comdoi.org

Table 2: Predicted Spectroscopic Data for 2-Thiazoline, 2-(1-naphthylamino)-

| Spectroscopic Technique | Predicted Data | Interpretation |

| UV-Vis | λmax ≈ 320 nm | Corresponds to π-π* transitions within the naphthalene (B1677914) ring system. |

| λmax ≈ 380 nm | Likely due to intramolecular charge transfer (ICT) from the amino group to the thiazoline moiety. | |

| 1H NMR | δ ≈ 7.0-8.5 ppm | Aromatic protons of the naphthyl group. |

| δ ≈ 3.5-4.5 ppm | Methylene protons of the thiazoline ring. | |

| 13C NMR | δ ≈ 160 ppm | Carbon of the C=N group in the thiazoline ring. |

| δ ≈ 110-140 ppm | Aromatic carbons of the naphthyl group. |

Note: The values in this table are hypothetical and serve as examples of what could be expected from computational predictions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function, particularly in a biological context. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the potential shapes a molecule can adopt and its dynamic behavior over time. nih.govnih.gov

The conformational landscape of 2-Thiazoline, 2-(1-naphthylamino)- is primarily defined by the rotation around the single bond connecting the naphthylamino nitrogen and the thiazoline carbon. A potential energy surface (PES) can be mapped by systematically rotating this bond and calculating the energy at each step. researchgate.netresearchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and energy barriers, which represent the energy required to transition between them. mdpi.com Steric hindrance between the hydrogen atom on the adjacent carbon of the naphthyl ring and the thiazoline ring will likely be a major factor in determining the most stable conformations. mdpi.comsci-hub.se

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govamazonaws.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govscispace.com Thiazoline derivatives have shown promise as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs). nih.govresearchgate.net

A hypothetical docking study of 2-Thiazoline, 2-(1-naphthylamino)- into the active site of a protein like CDK2 could reveal key binding interactions. The naphthyl group could form hydrophobic interactions within a nonpolar pocket of the protein, while the nitrogen and sulfur atoms of the thiazoline ring could act as hydrogen bond acceptors or donors. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results of 2-Thiazoline, 2-(1-naphthylamino)- with a Protein Target

| Interaction Type | Interacting Residues (Hypothetical) | Description |

| Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Ser, Thr, Gln) | The nitrogen and sulfur atoms of the thiazoline ring can form hydrogen bonds with the protein backbone or side chains. |

| Hydrophobic Interactions | Amino acid residues with nonpolar side chains (e.g., Leu, Val, Phe) | The bulky and aromatic naphthyl group can fit into a hydrophobic pocket of the binding site. |

| π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | The aromatic naphthyl ring can stack with the aromatic rings of protein side chains. |

Note: The interacting residues are illustrative and would depend on the specific protein target.

Due to a lack of specific, publicly available research on the computational and theoretical investigations of 2-Thiazoline, 2-(1-naphthylamino)-, it is not possible to generate a detailed article that adheres to the provided outline and quality standards.

Extensive searches for scholarly articles and data regarding the prediction of binding modes, rational design of analogues, and theoretical reaction mechanisms of this specific compound did not yield any relevant results. The scientific literature that is accessible does not appear to contain in-depth computational studies focused solely on 2-Thiazoline, 2-(1-naphthylamino)-.

While research exists for structurally related compounds such as thiadiazole derivatives, the strict requirement to focus exclusively on 2-Thiazoline, 2-(1-naphthylamino)- prevents the inclusion of this information. To ensure scientific accuracy and avoid speculation, the generation of the requested article cannot be completed at this time.

Emerging Research Directions and Future Prospects for 2 Thiazoline, 2 1 Naphthylamino

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The convergence of high-throughput screening (HTS) and combinatorial chemistry presents a powerful engine for the discovery of novel 2-(1-naphthylamino)-2-thiazoline derivatives with enhanced biological activities. wikipedia.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying different parts of the molecular structure. wikipedia.org For instance, by using the core 2-(1-naphthylamino)-2-thiazoline scaffold, different functional groups can be introduced at various positions to create a multitude of unique derivatives.

Modern synthetic methods facilitate the creation of these compound libraries in a time-efficient manner. For example, some solution-phase combinatorial syntheses of 2-substituted-amino-4-aryl thiazoles can be completed in as little as 30-40 seconds per reaction at room temperature, yielding products of high purity without the need for extensive purification. nih.gov This speed and efficiency are critical for generating the large number of diverse molecules needed for effective screening.

Once these libraries are generated, HTS can be employed to rapidly assess their biological activity against specific targets. nih.gov HTS automates the testing of thousands of compounds in a short period, using assays designed to measure a particular biological response, such as enzyme inhibition or cell viability. nih.gov For example, a fluorescence-based HTS assay has been successfully used to screen a library of over 7,800 unique chemicals to identify those that are thiol-reactive. nih.gov This integrated approach of combinatorial synthesis and HTS dramatically accelerates the identification of lead compounds from a vast chemical space, paving the way for more focused preclinical development. wikipedia.org

A hypothetical workflow for discovering novel derivatives of 2-(1-naphthylamino)-2-thiazoline using this integrated approach is outlined below:

| Step | Action | Rationale |

| 1. Library Design | Define key positions on the 2-(1-naphthylamino)-2-thiazoline scaffold for chemical modification. Select a diverse set of building blocks (e.g., different aldehydes, thioureas) to introduce chemical variability. | To create a library of derivatives with a wide range of physicochemical properties. |

| 2. Combinatorial Synthesis | Employ rapid, parallel synthesis techniques to produce a large number of distinct derivatives. | To efficiently generate a sufficient number of compounds for HTS. nih.gov |

| 3. HTS Assay Development | Develop a robust and sensitive assay to measure the desired biological activity (e.g., inhibition of a specific enzyme, antimicrobial activity). | To enable the rapid and reliable screening of the compound library. nih.gov |

| 4. Primary Screening | Screen the entire library at a single concentration to identify "hits" that exhibit activity. | To quickly narrow down the number of compounds of interest. |

| 5. Hit Confirmation and Secondary Screening | Re-test the initial hits and perform dose-response studies to confirm their activity and determine their potency (e.g., IC50 values). | To eliminate false positives and prioritize the most promising candidates. |

| 6. Structure-Activity Relationship (SAR) Analysis | Analyze the relationship between the chemical structures of the active compounds and their biological activity. | To guide the design of the next generation of more potent and selective derivatives. |

Exploration of Novel Bioconjugation Strategies for Targeted Delivery (In Vitro/Cellular Context)

To enhance the therapeutic potential and minimize off-target effects of 2-(1-naphthylamino)-2-thiazoline derivatives, researchers are exploring novel bioconjugation strategies. Bioconjugation involves linking the compound to a larger molecule, such as an antibody, peptide, or polymer, that can guide it to a specific site of action within a cellular context.

One promising approach involves the use of maleimide-containing linkers. These linkers can be attached to a derivative of 2-(1-naphthylamino)-2-thiazoline and then selectively react with thiol groups present in cysteine residues of proteins. nih.gov This strategy allows for the site-specific attachment of the compound to a targeting protein. For example, a maleimide-functionalized chelator has been used for the radiolabeling of antibodies, demonstrating the feasibility of this approach for creating targeted agents. nih.gov

The versatility of the thiazole (B1198619) ring and its potential for functionalization make it amenable to various bioconjugation techniques. mdpi.com For instance, a hydroxyethyl (B10761427) side chain on a thiazole ring can serve as a handle for further chemical modifications, allowing for the attachment of targeting moieties. mdpi.com

Future research in this area will likely focus on:

Developing cleavable linkers: These linkers would release the active 2-(1-naphthylamino)-2-thiazoline derivative only after reaching the target site, triggered by specific conditions such as changes in pH or the presence of certain enzymes.

Utilizing bioorthogonal chemistry: These are chemical reactions that can occur inside living systems without interfering with native biochemical processes, offering a highly specific way to conjugate the compound within a cellular environment.

Investigating nanoparticle-based delivery systems: Encapsulating 2-(1-naphthylamino)-2-thiazoline derivatives within nanoparticles can improve their solubility, stability, and biodistribution, leading to more effective targeted delivery.

Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interaction Studies

Understanding how 2-(1-naphthylamino)-2-thiazoline and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced spectroscopic and imaging techniques are becoming increasingly important for studying these interactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules and their complexes. mdpi.com 1H and 13C NMR spectra can confirm the successful synthesis of thiazole derivatives and provide insights into their electronic and conformational properties. mdpi.comnih.gov Changes in the NMR spectrum upon binding to a target protein can reveal the specific atoms involved in the interaction.

Mass spectrometry is another key technique for characterizing these compounds and their interactions. nih.gov It allows for the precise determination of molecular weight and can be used to identify metabolites and degradation products. When coupled with techniques like hydrogen-deuterium exchange, mass spectrometry can provide information about the dynamics of protein-ligand interactions.

Fluorescence-based techniques offer high sensitivity for studying binding events. If 2-(1-naphthylamino)-2-thiazoline or its derivatives are fluorescent, changes in the fluorescence signal upon binding to a target can be used to determine binding affinity and kinetics. Alternatively, fluorescent probes can be incorporated into the system to report on the interaction.

Molecular imaging techniques, such as those involving radiolabeled compounds, can visualize the distribution of the compound within cells or tissues, providing valuable information about its targeting efficiency. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and property prediction of new chemical entities. mdpi.com These computational tools can be applied to the 2-(1-naphthylamino)-2-thiazoline scaffold to accelerate the development of new drug candidates.

One application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models based on a series of known 2-oxoquinoline arylaminothiazole derivatives. scielo.org.mx These models identify the key electrostatic and hydrophobic features that are crucial for biological activity, and this information can then be used to design new compounds with improved potency. scielo.org.mx

Molecular docking simulations can predict the binding mode of 2-(1-naphthylamino)-2-thiazoline derivatives within the active site of a target protein. scielo.org.mx This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the complex over time, confirming the stability of the predicted binding mode. scielo.org.mxmdpi.com

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to generate entirely new chemical structures that are likely to be active against a specific target. nih.govnih.gov These models can be tailored to produce novel 2-thiazoline derivatives with desired properties, such as high binding affinity and good oral bioavailability. nih.gov

| AI/ML Application | Description | Relevance to 2-(1-naphthylamino)-2-thiazoline |

| Virtual Screening | Uses computational models to screen large virtual libraries of compounds to identify those with a high probability of being active. | Can rapidly screen millions of virtual 2-thiazoline derivatives to prioritize which ones to synthesize and test. nih.gov |

| De Novo Design | Generates novel molecular structures with desired properties from scratch. | Can design new 2-(1-naphthylamino)-2-thiazoline derivatives with optimized activity and pharmacokinetic profiles. nih.gov |

| Property Prediction | Predicts various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. | Can help in the early identification of derivatives with poor drug-like properties, reducing late-stage failures. |

| Target Identification | Analyzes biological data to identify new potential protein targets for a given compound. | Can help uncover new therapeutic applications for 2-(1-naphthylamino)-2-thiazoline and its derivatives. |

Identification of Underexplored Biological Targets and Research Niches

While thiazole derivatives have been explored for a range of biological activities, there remain significant opportunities to investigate underexplored targets and research niches for 2-(1-naphthylamino)-2-thiazoline. The structural versatility of the thiazole scaffold makes it a valuable starting point for developing inhibitors for various enzyme families and for targeting specific disease pathways. nih.gov

Recent research has highlighted the potential of thiazole-containing compounds as multi-targeting kinase inhibitors. rsc.orgresearchgate.net Deregulation of protein kinases is a hallmark of cancer, and compounds that can inhibit multiple key kinases, such as EGFR, VEGFR-2, and BRAF, could offer a more effective therapeutic strategy. rsc.orgresearchgate.net The anticancer activity of new thieno-thiazole and dihydrothiazolo-thiazole derivatives has been demonstrated against cancer cell lines like MCF-7 and HepG-2. rsc.orgresearchgate.net

Another area of interest is the development of thiazole derivatives as inhibitors of carbonic anhydrase (CA). nih.gov Specific isoforms of this enzyme are implicated in diseases like glaucoma, and novel morpholine-based thiazole derivatives have shown promising inhibitory activity against bovine carbonic anhydrase-II. nih.gov

Furthermore, the antimicrobial properties of thiazoline (B8809763) derivatives warrant further investigation, especially in the context of rising antibiotic resistance. rsc.org Some thiazoline compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govrsc.org

Future research could focus on:

Epigenetic targets: Investigating the potential of 2-(1-naphthylamino)-2-thiazoline derivatives to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Neurodegenerative diseases: Exploring the utility of these compounds in targeting pathways associated with diseases like Alzheimer's and Parkinson's, for example, by inhibiting protein aggregation or neuroinflammation.

Parasitic diseases: Screening libraries of 2-(1-naphthylamino)-2-thiazoline derivatives against a range of parasites to identify new antiparasitic agents.

Addressing Unresolved Questions in Synthetic Accessibility and Functionalization

Despite the numerous synthetic methods available for creating thiazole and thiazoline derivatives, challenges related to synthetic accessibility and functionalization remain. While some methods offer rapid and high-yield synthesis, they may not be suitable for all substrates or may require harsh reaction conditions, expensive catalysts, or complex purification procedures. nih.gov

One of the key challenges is the selective functionalization of the thiazole/thiazoline ring. Introducing substituents at specific positions without affecting other parts of the molecule can be difficult. The development of new synthetic methodologies that offer greater control over regioselectivity is an important area of ongoing research.

For example, the synthesis of certain quinazoline-thiazole hybrids required a modified protocol using a mixture of solvents to address the low solubility of the intermediates. mdpi.com Additionally, achieving a satisfactory yield sometimes necessitates using a significant excess of one of the reactants, which can complicate the purification process. mdpi.com

Future efforts in this area should be directed towards:

Developing more sustainable synthetic routes: This includes using greener solvents, minimizing waste, and employing catalysts that can be easily recovered and reused.

Exploring late-stage functionalization: These are methods that allow for the modification of complex molecules, like 2-(1-naphthylamino)-2-thiazoline, in the final steps of the synthesis. This would enable the rapid generation of a diverse range of analogs from a common intermediate.

Improving the synthesis of chiral derivatives: Many biological targets are stereoselective, meaning they interact differently with different enantiomers of a chiral compound. Developing efficient methods for the asymmetric synthesis of 2-thiazoline derivatives is crucial for creating more potent and selective drugs.

By addressing these unresolved questions, chemists can provide a more robust and versatile toolkit for the synthesis and functionalization of 2-(1-naphthylamino)-2-thiazoline, thereby facilitating the exploration of its full biological potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-thiazoline, 2-(1-naphthylamino)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1-naphthylamine with thiourea derivatives or through nucleophilic substitution reactions involving thiazoline precursors. Key factors include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts like Lewis acids (e.g., ZnCl₂). Yield optimization requires monitoring by TLC and purification via column chromatography. Purity is assessed using HPLC and NMR spectroscopy, with particular attention to residual solvents or unreacted starting materials .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-thiazoline, 2-(1-naphthylamino)-?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiazoline ring signals (δ 3.5–4.2 ppm for CH₂ groups). Overlapping peaks due to naphthyl substituents may require 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns analyzed for structural validation .

- HPLC : Use C18 columns with acetonitrile/water gradients to resolve byproducts .

Q. What are common impurities in synthetic batches of this compound, and how are they detected?

- Methodological Answer : Common impurities include unreacted 1-naphthylamine, oxidation products (e.g., sulfoxides), and dimerization byproducts. Detection involves:

- TLC with UV visualization at 254 nm.

- HPLC-MS for low-abundance impurities.

- Comparative NMR against pure standards to identify anomalous peaks .

Q. How does solvent polarity influence the synthesis of 2-thiazoline derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur and nitrogen atoms in cyclization steps, improving reaction rates. However, high polarity may reduce solubility of aromatic intermediates, necessitating a balance between reactivity and solubility. Solvent screening via DOE (Design of Experiments) can identify optimal conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions and minimize byproduct formation?

- Methodological Answer : A 2³ factorial design can evaluate variables: temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent ratio (DMF:H₂O). Response surfaces model yield and impurity levels. For example, higher temperatures may accelerate cyclization but promote oxidation. Interactions between variables are quantified using ANOVA, guiding Pareto-optimal conditions .

Q. What strategies address contradictions in reported spectral data for thiazoline derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Standardize NMR acquisition in deuterated DMSO or CDCl₃. Computational tools (DFT calculations for NMR chemical shifts) validate experimental data. Cross-validation with X-ray crystallography resolves ambiguities in regiochemistry .

Q. How can regioselective functionalization of the thiazoline ring be achieved?

- Methodological Answer : Protect the 1-naphthylamino group with Boc or Fmoc to direct reactivity. Electrophilic substitution at the thiazoline C-4 position is favored using iodobenzene diacetate. Monitor regioselectivity via in-situ IR or real-time NMR .

Q. What mechanistic insights can kinetic studies provide for the cyclization step?

- Methodological Answer : Pseudo-first-order kinetics under varying thiourea concentrations reveal rate-determining steps. Isotopic labeling (¹⁵N-1-naphthylamine) tracks nitrogen incorporation into the thiazoline ring. Eyring plots assess activation parameters (ΔH‡, ΔS‡), suggesting a concerted or stepwise mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.